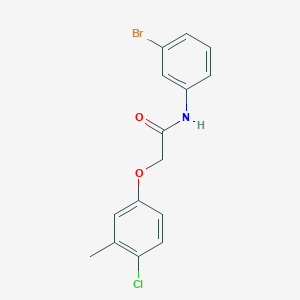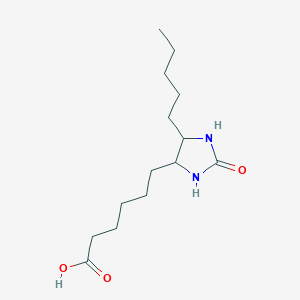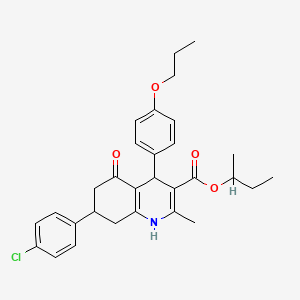![molecular formula C26H26ClN3O2 B5143976 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. It has been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammation and immune responses. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of more potent and selective analogs of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide for use in drug development. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide and its effects on various signaling pathways in cells. Finally, there is a need for more studies to investigate the potential therapeutic applications of 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in various disease states, including cancer, inflammation, and neurological disorders.
Conclusion
In conclusion, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity, anti-inflammatory properties, and potential therapeutic applications in neurological disorders. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide that could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(4-aminophenyl)piperazine to form 2-chloro-4-methyl-N-(4-piperazin-1-ylphenyl)benzamide, which is subsequently reacted with 2-methylbenzoyl chloride to form 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c1-18-7-12-23(24(27)17-18)25(31)28-20-8-10-21(11-9-20)29-13-15-30(16-14-29)26(32)22-6-4-3-5-19(22)2/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLKKALPEYWNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)

![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)

![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)

![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)
![methyl 3-[2-(2,7-dimethoxy-9H-fluoren-9-ylidene)hydrazino]-2-thiophenecarboxylate](/img/structure/B5143962.png)

